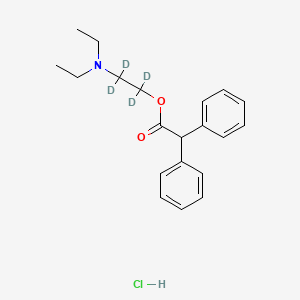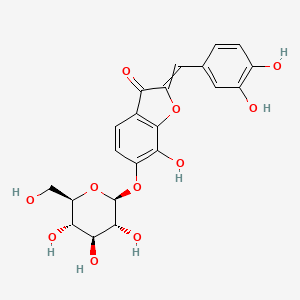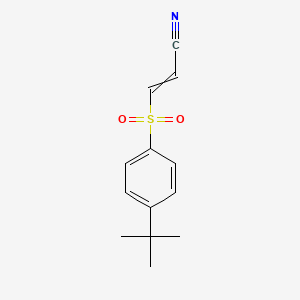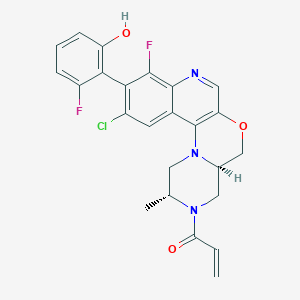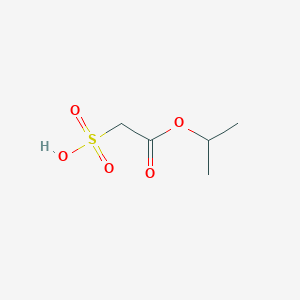
Propan-2-yl 2-sulfoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-sulfoacetate, also known as isopropyl 2-sulfoacetate, is an organic compound with the molecular formula C5H10O5S and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a sulfonate group attached to an acetate moiety, making it a sulfonate ester. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-sulfoacetate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid, followed by neutralization with a base. The reaction typically proceeds as follows:
Reaction with Chlorosulfonic Acid: Isopropyl alcohol is reacted with chlorosulfonic acid to form isopropyl chlorosulfonate.
Neutralization: The isopropyl chlorosulfonate is then neutralized with a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2-sulfoacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield isopropyl alcohol and sulfoacetic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are often conducted under mild conditions to prevent decomposition of the ester.
Major Products
Hydrolysis: Isopropyl alcohol and sulfoacetic acid.
Substitution: Depending on the nucleophile used, products can include various substituted sulfoacetates.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-sulfoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propan-2-yl 2-sulfoacetate involves its ability to undergo hydrolysis and substitution reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic attack and subsequent formation of new products. This property makes it useful in various synthetic and biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl methanesulfonate
- Isopropyl benzenesulfonate
- Isopropyl toluenesulfonate
Comparison
Propan-2-yl 2-sulfoacetate is unique due to the presence of the sulfoacetate moiety, which imparts distinct reactivity compared to other sulfonate esters. Its hydrolysis and substitution reactions are more specific, making it a valuable compound in targeted synthetic applications .
Eigenschaften
Molekularformel |
C5H10O5S |
|---|---|
Molekulargewicht |
182.20 g/mol |
IUPAC-Name |
2-oxo-2-propan-2-yloxyethanesulfonic acid |
InChI |
InChI=1S/C5H10O5S/c1-4(2)10-5(6)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
QNSZSPPAUFMYOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


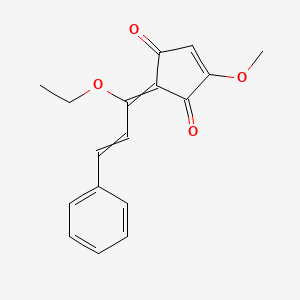
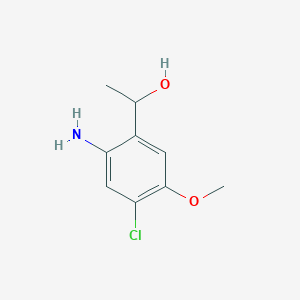
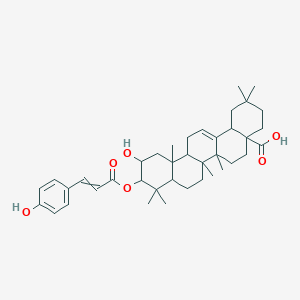
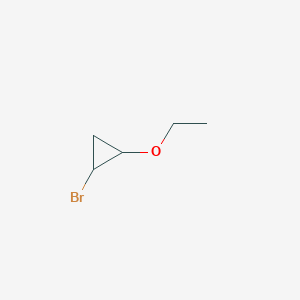
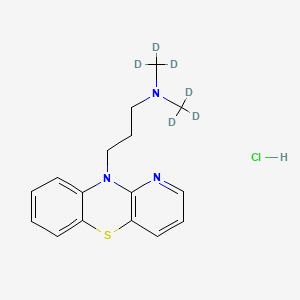
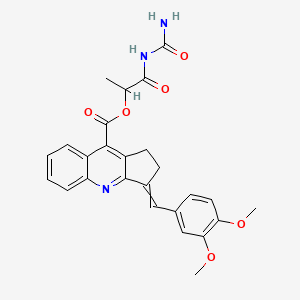
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
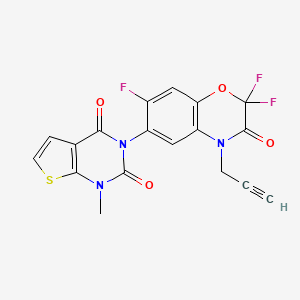
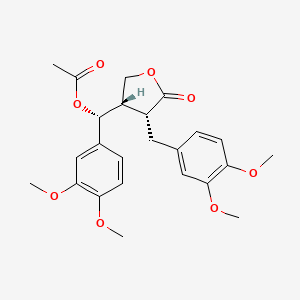
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
